molecular formula C15H22N4O B2780882 N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine CAS No. 2199473-85-1

N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine

Cat. No. B2780882
CAS RN: 2199473-85-1
M. Wt: 274.368
InChI Key: DTQWNMZHCWQHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the substituents on the pyrimidine ring. They have tunable photophysical properties, which make them strategic compounds for optical applications .

Scientific Research Applications

Heterocyclic Amines in Human Exposure and Carcinogenesis

Research indicates that humans are exposed to carcinogenic heterocyclic amines through the consumption of cooked meats. HCAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have been found in urine samples of individuals consuming a normal diet, suggesting continuous exposure through dietary sources. These compounds are formed during the cooking process and have been linked to carcinogenesis in animal models. The presence of these amines in human urine underscores the potential health risks associated with everyday dietary habits and highlights the importance of monitoring and understanding the metabolism of such compounds in humans (Wakabayashi et al., 1993).

Metabolism and Health Implications

Further research into the metabolism of heterocyclic amines reveals their genotoxicity and carcinogenic potential in both humans and rodents. Studies utilizing accelerator mass spectrometry (AMS) to study protein and DNA adduct formation by low doses of MeIQx and PhIP have shown that humans metabolize these compounds differently than rodents, with a tendency toward more bioactivation and less detoxification. This has implications for understanding the human health risks posed by dietary exposure to HCAs and emphasizes the need for metabolic studies to accurately reflect human responses to these exposures (Turteltaub et al., 1999).

Cooking Methods and Cytochrome P4501A2 Activity

The way food is cooked can significantly affect the levels of heterocyclic aromatic amines (HAAs) and their impact on human health. Research has shown that consumption of meat cooked at high temperatures can induce cytochrome P4501A2 (CYP1A2) activity in humans, which plays a crucial role in the activation of HAAs to mutagens or carcinogens. This suggests a possible link between cooking practices and increased cancer risk, highlighting the importance of understanding the interaction between dietary habits, cooking methods, and metabolic pathways in assessing health risks (Sinha et al., 1994).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary widely depending on their specific structure and the biological target they interact with. They have shown potential as anticancer agents and enzymatic inhibitors .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of new synthetic routes and functionalizations, as well as the exploration of their potential applications in medicinal chemistry and material science .

properties

IUPAC Name

N,N-dimethyl-4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)oxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-11-10-15(19-14(17-11)8-9-16-19)20-13-6-4-12(5-7-13)18(2)3/h8-10,12-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQWNMZHCWQHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)OC3CCC(CC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.